Phenylbiguanide

5-HT3 Receptor Pharmacology Binding Affinity Agonist Potency

Phenylbiguanide (PBG; CAS 102-02-3) is the definitive 5-HT3 agonist for Bezold-Jarisch reflex induction (EC50 3.0 µM) and dopamine release studies (280–2000% increase) in rat models. Critically, unlike metformin or phenformin, PBG lacks mitochondrial uptake and does not perturb glucose metabolism—making it the essential negative control in biguanide research. Its moderate potency avoids receptor saturation seen with high-affinity agonists (e.g., m-CPBG), preserving full dynamic range. Choose PBG for reproducible, mechanistic 5-HT3 receptor pharmacology free from confounding metabolic interference.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 102-02-3
Cat. No. B094773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylbiguanide
CAS102-02-3
Synonyms1-phenylbiguanide
N-phenyl-N'-guanylguanidine
phenyl biguanide
phenyl biguanide dihydrochloride
phenyl biguanide hydrochloride
phenyl biguanide monohydrochloride
phenyl diguanide
phenylbiguanide
phenyldiguanide
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(N)N=C(N)N
InChIInChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13)
InChIKeyCUQCMXFWIMOWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>26.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Phenylbiguanide (CAS 102-02-3): A 5-HT3 Receptor Agonist for Neuroscience and Autonomic Reflex Research


Phenylbiguanide (PBG; CAS 102-02-3) is a synthetic biguanide derivative that acts as a selective agonist at the 5-HT3 serotonin receptor subtype [1]. Its principal pharmacological action involves the activation of vagal afferent C-fibers, triggering the Bezold-Jarisch reflex—characterized by pronounced bradycardia and hypotension in preclinical models [2]. Structurally, PBG comprises a phenyl group attached to a biguanide backbone, a scaffold that distinguishes it from clinically utilized biguanides such as metformin and phenformin, thereby conferring a distinct receptor pharmacology and lack of metabolic activity [3].

Why Phenylbiguanide (CAS 102-02-3) Cannot Be Substituted with Generic 5-HT3 Agonists or Alternative Biguanides


Substitution of Phenylbiguanide with a seemingly analogous 5-HT3 agonist or a structurally related biguanide introduces critical experimental confounds. Unlike high-affinity agonists such as m-chlorophenylbiguanide (m-CPBG) or 2-methyl-5-HT, Phenylbiguanide possesses a unique combination of moderate potency, species-specific partial agonism in certain tissues, and a distinct selectivity profile that yields a different rank order of functional effects [1]. Moreover, its classification as a biguanide belies a fundamentally different pharmacological signature from metabolic biguanides like phenformin or metformin; Phenylbiguanide exhibits poor mitochondrial uptake and does not perturb cellular glucose metabolism, a hallmark of the antidiabetic biguanides [2]. Relying on a different 5-HT3 agonist or another biguanide without accounting for these specific quantitative and mechanistic differences will yield non-equivalent data, compromising the validity of receptor characterization and physiological studies.

Phenylbiguanide (102-02-3) Procurement Evidence: Quantitative Differentiation from 5-HT3 Agonist and Biguanide Comparators


5-HT3 Receptor Potency: Phenylbiguanide Exhibits 10- to 50-fold Lower Affinity than m-Chlorophenylbiguanide and 2-Methyl-5-HT

Phenylbiguanide demonstrates a significantly lower potency at the 5-HT3 receptor compared to halogenated or methylated analogs, a key differentiator when selecting an agonist for specific experimental windows. In radioligand binding studies using [3H]BRL 43694 on N1E-115 neuroblastoma cells, the Ki value for phenylbiguanide is 3.4 x 10^-4 M (340 µM) [1]. In functional assays, its pEC50 is 4.1 [2]. In contrast, the chlorinated analog m-chlorophenylbiguanide (m-CPBG) exhibits a pEC50 range of 5.4–5.8, and 2-methyl-5-HT exhibits a pEC50 of 5.5–5.6 [2]. This translates to m-CPBG being approximately 20- to 50-fold more potent.

5-HT3 Receptor Pharmacology Binding Affinity Agonist Potency

Functional Rank Order: Phenylbiguanide Displays Equal Potency to 2-Methyl-5-HT but Lower than 5-HT in Cation Influx Assays

In a functional assay measuring [14C]-guanidinium influx through the 5-HT3 receptor channel in N1E-115 cells, phenylbiguanide and 2-methyl-5-HT produced bell-shaped concentration-response curves with equal potency. The established rank order of potency for stimulating cation influx was m-chlorophenylbiguanide > 5-HT > phenylbiguanide = 2-methyl-5-HT [1]. This directly contrasts with binding affinity data where 2-methyl-5-HT is often more potent, highlighting that phenylbiguanide's functional behavior in an ion flux assay is a specific, quantifiable parameter.

5-HT3 Receptor Function Cation Channel Activity Agonist Rank Order

Mitochondrial Uptake and Metabolic Neutrality: Phenylbiguanide Fails to Increase Glucose Uptake, Unlike Phenformin and Buformin

A critical distinction for studies investigating biguanide mechanisms is that phenylbiguanide, unlike antidiabetic biguanides, exhibits poor mitochondrial uptake and does not alter cellular glucose metabolism. In a study across two colon and seven bladder cancer cell lines, treatment with 25-50 µM phenylbiguanide or proguanil resulted in "no change or decreased medium acidification," while the mitochondrial-penetrant biguanides phenformin and buformin increased glucose uptake and medium acidification [1]. Growth inhibition was also minimal with phenylbiguanide (ranked lowest) compared to proguanil, phenformin, and buformin [1].

Biguanide Pharmacology Cellular Metabolism Mitochondrial Uptake

Species-Specific Pharmacology: Phenylbiguanide Acts as a Partial Agonist in Guinea Pig Atrium

The pharmacological activity of phenylbiguanide exhibits significant species-dependent variation. While it is a full agonist in rat models, studies on the von Bezold-Jarisch reflex in guinea pigs demonstrate that phenylbiguanide acts as a partial agonist, producing a smaller maximal bradycardia response compared to other agonists like 2-methyl-5-HT [1]. This contrasts with its behavior in rats, mice, and ferrets where it typically produces a full response [1].

Species Selectivity Partial Agonism Bezold-Jarisch Reflex

Optimal Scientific and Industrial Application Scenarios for Phenylbiguanide (102-02-3) Based on Verified Evidence


Neuropharmacology: Characterizing 5-HT3 Receptor-Mediated Dopamine Release in Rat Nucleus Accumbens

Phenylbiguanide is the agonist of choice for studying 5-HT3 receptor modulation of dopamine release in the rat brain. As demonstrated, it produces a robust, dose-dependent increase in dopamine release (280-2000% over a 10-500 µM concentration range) in rat nucleus accumbens slices [1]. This application leverages its moderate potency and established use in this specific ex vivo model. Alternative, higher-potency agonists like m-CPBG would likely saturate the response at much lower concentrations, potentially missing the full dynamic range of the system.

Cardiovascular Physiology: Inducing the Bezold-Jarisch Reflex in Rodent Models

Phenylbiguanide is a standard tool for eliciting the Bezold-Jarisch reflex (bradycardia and hypotension) via intra-atrial or intravenous injection in anesthetized rats [1]. Its potency (EC50 3.0 µM) and receptor selectivity make it ideal for this well-characterized reflex arc. Researchers should be aware of species differences (e.g., partial agonism in guinea pigs) but in rats, it provides a reliable, quantifiable response. Its lack of confounding metabolic effects, unlike other biguanides, ensures that the observed cardiovascular changes are solely due to 5-HT3 receptor activation on vagal afferents [2].

Biguanide Pharmacology: Serving as a Metabolic Negative Control

In studies investigating the mitochondrial effects of biguanides like metformin or phenformin, phenylbiguanide is an essential negative control. Its established poor mitochondrial uptake and inability to alter glucose uptake or medium acidification allow researchers to differentiate between 5-HT3 receptor-mediated effects and true metabolic/mitochondrial actions [1]. This is particularly valuable in cancer biology and diabetes research where biguanides are of high interest.

Receptor Pharmacology: Selectivity Profiling and SAR Studies

Phenylbiguanide serves as a benchmark low-affinity, selective agonist in structure-activity relationship (SAR) studies aimed at understanding 5-HT3 receptor binding [1]. Its relatively simple phenylbiguanide scaffold provides a core template for chemical modification. Researchers use it to probe the structural determinants of agonist efficacy and selectivity versus other 5-HT receptor subtypes, and to differentiate the binding modes of arylbiguanide agonists from arylpiperazine antagonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylbiguanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.